molecular formula C14H16N6O2 B6425069 N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2034229-46-2

N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide

Cat. No.: B6425069
CAS No.: 2034229-46-2
M. Wt: 300.32 g/mol
InChI Key: IGJBMBDHOXMSME-UHFFFAOYSA-N
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Description

N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a complex organic compound featuring a pyrazole ring, a pyridine ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridine precursors

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrazoles or pyridines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential antileishmanial and antimalarial properties.

  • Biology: The compound's interaction with biological targets, such as enzymes and receptors, is of interest for drug discovery.

  • Materials Science: Its unique structure makes it a candidate for use in advanced materials, such as sensors and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can interact with these targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to modulation of biological processes.

Comparison with Similar Compounds

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares structural similarities with the target compound, including the presence of a pyrazole ring and a pyridine derivative.

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another related compound featuring a pyrazole ring and a benzyl group.

Uniqueness: The uniqueness of N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity.

This compound represents a valuable tool in the ongoing exploration of heterocyclic chemistry and its applications in various scientific fields

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Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-19-12(4-5-18-19)11-3-2-10(8-16-11)9-17-14(22)20-7-6-15-13(20)21/h2-5,8H,6-7,9H2,1H3,(H,15,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJBMBDHOXMSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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